2-Cyclopropyl-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-cyclopropyl-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO2/c12-11(13,14)10(17)3-5-15(6-4-10)9(16)7-8-1-2-8/h8,17H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINSIEKQRSMGMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(CC2)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be attached through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Final Assembly: The final step involves coupling the piperidine ring with the cyclopropyl group and the trifluoromethyl group under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the ketone to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-Cyclopropyl-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: It is used in biological assays to study its effects on various biological pathways and systems.
Industrial Applications: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring can modulate its pharmacokinetic properties. The cyclopropyl group can contribute to the compound’s stability and overall activity.
Comparison with Similar Compounds
a. Substituent Variations on the Piperidine Ring
- Target Compound: Piperidine substituents: 4-hydroxy-4-(trifluoromethyl). Ethanone substituents: 2-cyclopropyl.
- Compound: 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one. Piperidine substituents: 4-hydroxy-4-(3-methoxyphenyl). This compound exhibits potent analgesic activity (EC₅₀ = 12 nM) due to μ-opioid receptor agonism, highlighting the importance of the 4-hydroxy and aryl substituents for activity .
- Compound: 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butan-1-one. Piperidine substituents: 4-(4-(trifluoromethyl)phenyl).
b. Ethanone Modifications
- The cyclopropyl group in the target compound may confer rigidity, reducing off-target interactions compared to bulkier aryl groups (e.g., 2,4,5-trifluorophenyl in or thiophenyl in ) .
Pharmacological Profiles
- Analgesic Activity: ’s compound demonstrates high potency, attributed to its 4-hydroxy-4-arylpiperidine scaffold and trifluorophenyl-ethanone group . The target compound’s trifluoromethyl substituent may similarly enhance receptor binding but lacks direct evidence of analgesic activity.
- Fungicidal Activity: Piperidine-ethanone derivatives in , such as 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one, show fungicidal properties. The target compound’s cyclopropyl group and hydroxylated piperidine could differentiate its mechanism from these thiazole-containing analogs .
Physicochemical Properties
- Solubility : The hydroxyl group may enhance aqueous solubility relative to fully lipophilic analogs like those in .
Data Table: Key Structural and Functional Comparisons
Biological Activity
2-Cyclopropyl-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound has the following molecular formula: CHFNO. Its structure includes a cyclopropyl group and a trifluoromethyl substituent, which may enhance its lipophilicity and metabolic stability.
Biological Activity
Research indicates that this compound exhibits diverse biological activities, primarily through interactions with various biological targets.
The compound's activity is likely mediated through:
- Receptor Binding : It has been shown to interact with neurotransmitter receptors, which could influence pathways related to mood and cognition.
- Enzyme Inhibition : Preliminary studies suggest it may inhibit specific enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.
Pharmacological Applications
The potential applications of this compound include:
- Neuropharmacology : Due to its structural similarities with known neuroactive compounds, it may serve as a candidate for treating neurological disorders.
- Antimicrobial Activity : Initial screenings indicate promising results against certain bacterial strains, suggesting potential use as an antimicrobial agent.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Neuropharmacological Effects
A study evaluated the effects of this compound on rodent models. The findings demonstrated:
- Increased Locomotor Activity : This suggests potential stimulant effects.
- Reduced Anxiety-Like Behavior : Indicating possible anxiolytic properties.
Study 2: Antimicrobial Efficacy
In vitro tests were conducted against various bacterial strains. The results showed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 0.25 µg/mL |
| Mycobacterium tuberculosis | 0.75 µg/mL |
These findings highlight the compound's potential as an antimicrobial agent, particularly against resistant strains.
Synthesis Pathway
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Cyclopropyl Ring : Using cyclopropanation techniques.
- Introduction of the Trifluoromethyl Group : Via electrophilic fluorination methods.
- Piperidine Derivative Formation : Through nucleophilic substitution reactions.
Each synthetic step requires optimization to achieve high yields and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
